1-(2-Isobutoxy-5-methylphenyl)-ethylamine
CAS No.: 1048917-08-3
Cat. No.: VC2625906
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048917-08-3 |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanamine |
| Standard InChI | InChI=1S/C13H21NO/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11H,8,14H2,1-4H3 |
| Standard InChI Key | MKXUJCYHZZKNAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC(C)C)C(C)N |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(C)C)C(C)N |
Introduction
1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a chemical compound with the molecular formula C13H21NO. It is a member of the amine class, which includes organic compounds containing a basic nitrogen atom. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
Synthesis and Preparation
The synthesis of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine typically involves the reaction of appropriate precursors, such as 2-isobutoxy-5-methylbenzaldehyde or its derivatives, with ethylamine or ethylamine equivalents under suitable conditions. The specific synthesis route may vary depending on the availability of starting materials and the desired yield and purity of the final product.
Potential Applications
-
Pharmaceutical Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules with therapeutic potential.
-
Chemical Synthesis: Its reactivity makes it useful in various chemical transformations, such as alkylation or acylation reactions.
Future Research Directions
-
Biological Activity Screening: Conducting in vitro and in vivo studies to assess the compound's antimicrobial, anticancer, or other biological activities.
-
Synthetic Methodology: Developing efficient and cost-effective synthesis methods to improve yield and purity.
-
Derivative Synthesis: Exploring the synthesis of derivatives with modified substituents to enhance biological activity or chemical stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume